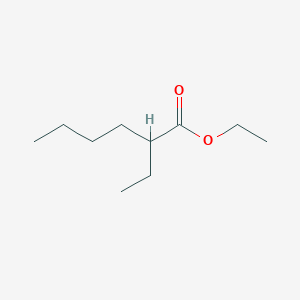

Ethyl 2-ethylhexanoate

Beschreibung

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds, recognized for their diverse applications, ranging from fragrances and flavorings to plasticizers and pharmaceuticals. Ethyl 2-ethylhexanoate (B8288628), with its characteristic chemical structure, serves as a pertinent example within this broad field. It is an ester of ethanol (B145695) and 2-ethylhexanoic acid. inrae.frnist.gov The parent acid, 2-ethylhexanoic acid, is a carboxylic acid used in the synthesis of metal derivatives that are soluble in nonpolar organic solvents. wikipedia.org These metal complexes, often referred to as salts, are not ionic but are charge-neutral coordination complexes used as catalysts in polymerization and oxidation reactions. wikipedia.org

The synthesis of ethyl 2-ethylhexanoate can be achieved through various methods, including the reaction of 2-methyl-2-ethyl-hexanoyl chloride with sodium ethylate in ethanol. prepchem.com Another significant area of research involves the biocatalytic production of 2-ethylhexanoic acid esters using lipases, which are of interest for their applications in the cosmetic and pharmaceutical industries. researchgate.net

Evolution of Research Perspectives on Branched-Chain Esters

Historically, research on esters often focused on straight-chain varieties due to their prevalence in natural products and their simpler synthesis. However, the focus has increasingly shifted to include branched-chain esters like this compound. This shift is driven by the unique physical and chemical properties conferred by the branched structure. For instance, branched-chain fatty acids and their esters exhibit better oxidative stability and lower melting points compared to their linear counterparts. taylorandfrancis.com

In the context of biological systems, branched-chain esters are recognized as important volatile compounds in fruits, contributing to their characteristic aromas. acs.org Research has delved into the biosynthetic pathways of these esters, linking them to the metabolism of branched-chain amino acids such as isoleucine, valine, and leucine. acs.orgnih.gov Studies have shown that the production of these esters in ripening fruits is primarily the result of de novo precursor biosynthesis rather than from preexisting sources. acs.orgnih.gov Furthermore, the catabolism of branched-chain amino acids is a significant pathway in various tissues, including adipose tissue, where it can lead to the synthesis of monomethyl branched-chain fatty acids. nih.gov

Current Research Frontiers and Academic Significance of this compound Studies

Current research on this compound and related branched-chain esters is multifaceted. One significant area of investigation is their application in materials science. Metal 2-ethylhexanoates, for example, are valuable precursors for creating advanced materials due to their solubility and ability to form mixed-metal species. researchgate.net

In biocatalysis, studies continue to explore the use of enzymes like Candida antarctica lipase (B570770) B for the hydrolysis and synthesis of bulky esters such as this compound, aiming to engineer enzymes with improved biocatalytic properties. inrae.fr Kinetic studies of the enzymatic synthesis of related esters, such as 2-ethylhexyl-2-ethylhexanoate, provide valuable insights into reaction mechanisms and inhibition. researchgate.net

From a biological standpoint, the role of branched-chain fatty acid synthesis in metabolic processes is an active area of research. For instance, the enzyme fatty acid synthase (FASN) can utilize intermediates from branched-chain amino acid catabolism to produce monomethyl branched-chain fatty acids in adipose tissues. nih.gov Additionally, the microbial degradation of plasticizers can produce 2-ethylhexanol, which can then be oxidized to 2-ethylhexanoic acid, a precursor to this compound. nih.gov

The academic significance of these studies lies in their potential to advance our understanding of fundamental chemical and biological processes. This knowledge can be applied to develop new materials, more efficient biocatalysts, and a deeper comprehension of metabolic pathways and their implications for health. The study of compounds like this compound also contributes to the broader understanding of structure-property relationships in organic chemistry.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20O2 | inrae.frnist.gov |

| Molecular Weight | 172.27 g/mol | nih.gov |

| CAS Number | 2983-37-1 | inrae.frnist.gov |

| Appearance | Colorless oil | prepchem.com |

| Odor | Fruity/fresh, apple and chamomile | prepchem.com |

| Stereochemistry | Racemic | nih.gov |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-9(5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAGIRHBJJLWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863070 | |

| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid / Fruity tropical aroma | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

81.00 °C. @ 24.00 mm Hg | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble, Insoluble (in ethanol) | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 - 0.867 | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2304/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2983-37-1 | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42R59N31I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-ethylhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Kinetic Studies for Ethyl 2 Ethylhexanoate

Advanced Esterification Approaches for Ethyl 2-ethylhexanoate (B8288628)

The synthesis of ethyl 2-ethylhexanoate is primarily achieved through esterification, a reaction that can be significantly enhanced by the use of catalysts. These catalytic approaches can be broadly categorized into acid-catalyzed and enzyme-catalyzed methods.

Catalytic Synthesis Mechanisms

The classic method for producing esters like this compound involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. chemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid (2-ethylhexanoic acid) by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). chemguide.co.uk The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to regenerate the acid catalyst and yield the final ester product, this compound. chemguide.co.uk To favor the formation of the ester, the reaction equilibrium is often shifted to the right by removing the water produced during the reaction. chemguide.co.uk

While effective, homogeneous acid catalysts can be corrosive and difficult to separate from the reaction mixture. dergipark.org.tr To overcome these drawbacks, heterogeneous acid catalysts, such as ion-exchange resins like Amberlyst 36, have been investigated for the esterification of 2-ethylhexanol with acetic acid. dergipark.org.tr These solid catalysts can be easily recovered and reused, making the process more environmentally friendly. dergipark.org.tr

An increasingly popular and "greener" alternative to chemical catalysis is the use of enzymes, particularly lipases, as biocatalysts. nih.gov Lipases offer several advantages, including high specificity, mild reaction conditions, and reduced byproduct formation. oup.comcsic.es The enzymatic synthesis of esters can be achieved through direct esterification or transesterification. oup.com

The choice of lipase (B570770) is crucial for efficient ester synthesis, as different lipases exhibit varying specificities and activities towards different substrates.

Rhizomucor miehei lipase (RML): Immobilized RML has demonstrated high specificity and activity in the synthesis of ethyl hexanoate (B1226103) through transesterification in n-hexane. oup.comoup.com It has been shown to be more specific than other lipases for this particular reaction. oup.comoup.com The immobilization of RML as protein-coated microcrystals (PCMCs) can significantly increase its activity and thermal stability compared to the soluble form. nih.gov

Candida rugosa lipase (CRL): Surfactant-coated Candida rugosa lipase has been successfully used for the synthesis of ethyl butyrate (B1204436) via transesterification. nih.gov However, its activity can be inhibited by high concentrations of the acid substrate. nih.gov Studies on the synthesis of ethyl oleate (B1233923) in a solvent-free system have shown that the activity of CRL can be enhanced by the addition of water and pretreatment with certain compounds, which helps to stabilize the active conformation of the enzyme. nih.gov

Novozym 435: This commercially available immobilized lipase B from Candida antarctica is one of the most widely used biocatalysts. csic.es It has been effectively employed in the synthesis of various esters, including 2-ethylhexyl-2-ethylhexanoate and cetyl 2-ethylhexanoate. researchgate.netresearchgate.netepa.gov Novozym 435 is known for its high stability and reusability. researchgate.net It has demonstrated its ability to catalyze the ester synthesis from 2-ethylhexanol and 2-methylhexanoic acid in a solvent-free medium. researchgate.net

Understanding the kinetics and mechanism of enzyme-catalyzed reactions is essential for process optimization.

Ping-Pong Bi-Bi mechanism: Many lipase-catalyzed esterification and transesterification reactions follow a Ping-Pong Bi-Bi mechanism. numberanalytics.comnih.govlibretexts.org This mechanism involves the sequential binding of two substrates and the release of two products in a specific order. numberanalytics.comnih.gov The enzyme first reacts with one substrate to form a covalent intermediate, releasing the first product. numberanalytics.comlibretexts.org The second substrate then binds to the modified enzyme, leading to the formation of the second product and regeneration of the original enzyme. numberanalytics.comlibretexts.org Kinetic studies on the synthesis of 2-ethylhexyl-2-ethylhexanoate using Novozym 435 and the synthesis of ethyl butyrate using Candida rugosa lipase have both been described by a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net

Substrate inhibition: In some cases, high concentrations of one or both substrates can lead to a decrease in the reaction rate, a phenomenon known as substrate inhibition. researchgate.net This has been observed in the synthesis of 2-ethylhexyl-2-ethylhexanoate, where 2-ethylhexanoic acid was found to be an inhibitor. researchgate.net Similarly, in the synthesis of ethyl hexanoate, both hexanoic acid and ethanol (B145695) have been shown to cause substrate inhibition. researchgate.net This inhibition can occur when the substrate binds to the enzyme in a non-productive manner, preventing the formation of the desired product. researchgate.netnih.gov

Several process parameters can significantly impact the efficiency of enzymatic ester synthesis.

Temperature: The reaction temperature affects both the enzyme's activity and stability. researchgate.net For the synthesis of ethyl hexanoate using Rhizomucor miehei lipase, the optimal temperature range was found to be 45–55 °C, with enzyme deactivation occurring at temperatures above 60 °C. oup.comoup.com In the synthesis of 2-ethylhexyl-2-ethylhexanoate using Novozym 435, the initial reaction rate increased with temperature up to 45 °C, after which it started to decrease. researchgate.net

Water activity and solvent systems: The amount of water in the reaction medium, or water activity, can influence enzyme activity. researchgate.net In the synthesis of 2-ethylhexyl-2-ethylhexanoate, an increase in water content led to a decrease in the esterification reaction rate. researchgate.net The choice of solvent can also impact the reaction. Non-polar solvents like n-hexane are often used for lipase-catalyzed reactions. oup.comoup.comresearchgate.net Microemulsion systems have also been explored to enhance reaction rates by increasing the interfacial area between the reactants and the enzyme. asianpubs.orgresearchgate.net For instance, a dodecylbenzenesulfonic acid/isooctane microemulsion system with lipase was found to be highly effective for the synthesis of ethyl hexanoate. asianpubs.org

Table of Research Findings on Enzymatic Synthesis of Ethyl Esters

| Enzyme | Substrates | Product | Key Findings |

| Novozym 435 | 2-ethylhexanoic acid and 2-ethyl-1-hexanol | 2-ethylhexyl-2-ethylhexanoate | The reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by 2-ethylhexanoic acid. Optimal temperature was found to be 45°C. researchgate.netresearchgate.net |

| Novozym 435 | Hexanoic acid and ethanol | Ethyl hexanoate | In a solvent-free system, the optimal conditions were predicted to be an alcohol-to-acid ratio of 3.39:1 and a temperature of 48.83°C for a 90.99% conversion. The reaction also follows a Ping-Pong Bi-Bi mechanism with inhibition by both substrates. researchgate.net |

| Rhizomucor miehei lipase | Ethyl caprate and hexanoic acid | Ethyl hexanoate | Showed higher specificity than other lipases in n-hexane. Maximum synthesis was achieved at a 0.5 M equimolar substrate concentration and a temperature range of 45–55°C. Higher concentrations of hexanoic acid inhibited the enzyme. oup.comoup.com |

| Candida rugosa lipase | Ethyl caprate and butyric acid | Ethyl butyrate | The reaction mechanism was described as Ping-Pong Bi–Bi with competitive inhibition by both substrates. Maximum transesterification was achieved at a 0.05 M substrate concentration. nih.gov |

Enzyme-Catalyzed Esterification Using Lipases

Strategies for Biocatalyst Immobilization and Reuse

The immobilization of biocatalysts, particularly lipases, is a critical strategy for enhancing their stability and enabling their reuse in the synthesis of esters like this compound. Immobilization can lead to more cost-effective and sustainable processes. nih.gov

Key Strategies and Findings:

Hydrophobic Supports: Lipases can be effectively immobilized on hydrophobic supports, which can lead to hyperactivation of the enzyme. The use of ethanol during immobilization on supports like polypropylene (B1209903) can facilitate the enzyme's access to the hydrophobic surface, increasing both activity and stability. nih.gov

Support Materials: Various materials have been explored as carriers for enzyme immobilization, including textile fabrics made of polyester, polyamide, or cotton. These materials are inexpensive, flexible, and allow for easy removal of the catalyst from the reaction mixture. aidic.it

Cross-linking: Additional cross-linking after immobilization can further enhance the stability of the biocatalyst. aidic.it

Impact of Solvents: The choice of solvent can impact the stability and activity of immobilized enzymes. Studies have shown that immobilized lipases can exhibit remarkable stability in various organic solvents, including methanol. nih.gov

Transesterification Processes for this compound Production

Transesterification is a key reaction for the production of this compound, involving the transfer of an acyl group from an ester to an alcohol. Both enzymatic and chemical methods are employed for this process.

Enzymatic Transesterification Systems and Optimization

Enzymatic transesterification offers a green and selective alternative to chemical methods for producing this compound and other fatty acid esters. Immobilized lipases are commonly used as biocatalysts in these systems.

Optimization of Reaction Parameters:

Temperature: The optimal temperature for enzymatic transesterification is crucial for maximizing ester formation while avoiding enzyme deactivation. For instance, in the synthesis of ethyl hexanoate using immobilized Rhizomucor miehei lipase (RML), the optimal temperature range was found to be 45–55°C. oup.com

Substrate Concentration: The concentration of substrates can significantly influence the reaction rate and conversion yield. In some cases, high concentrations of the acid can inhibit the enzyme. oup.comcftri.res.in

Enzyme Concentration: The amount of biocatalyst used is another critical parameter. Optimization studies have been conducted to determine the ideal enzyme loading for maximizing yield. researchgate.net

Solvent-Free Systems: To make the process more environmentally friendly and cost-effective, research has focused on solvent-free systems. Response surface methodology (RSM) has been employed to optimize conditions for the synthesis of ethyl hexanoate in a solvent-free environment, achieving high conversion rates. researchgate.net

A study on the enzymatic synthesis of ethyl hexanoate using immobilized Rhizomucor miehei lipase in n-hexane reported a maximum ester formation of 96% under optimized conditions. oup.com

Kinetic and Thermodynamic Aspects of Transesterification

Understanding the kinetics and thermodynamics of the transesterification reaction is essential for process design and optimization.

Kinetic Models:

Ping-Pong Bi-Bi Mechanism: The kinetics of many lipase-catalyzed esterification and transesterification reactions, including those for producing related esters, have been described by the Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net This model often includes terms for substrate inhibition.

Reaction Rates: Kinetic studies have determined the rate constants and activation energies for these reactions. For example, in the transesterification of palm oil methyl ester with 2-ethylhexanol, the rate constant was found to be in the range of 0.44 to 0.66 s⁻¹ with an activation energy of 15.6 kJ/mol. researchgate.net

Thermodynamic Studies:

Thermodynamic analyses of related esterification reactions have revealed them to be non-spontaneous and endothermic. scispace.com The activation energy for the enzymatic esterification of ethyl hexanoate has been calculated to be 25.76 kJ/mol. scispace.com

The increase in temperature generally accelerates the reaction rate, but beyond an optimal point, it can lead to a decrease in yield due to factors like the evaporation of volatile reactants. mdpi.com

Precursor Synthesis and Derivative Reactions Relevant to this compound

The primary precursor for the industrial production of this compound is 2-ethylhexanoic acid, which is typically synthesized from 2-ethylhexanal (B89479).

Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

The oxidation of 2-ethylhexanal is a critical step in the synthesis of 2-ethylhexanoic acid. wikipedia.org This process is typically carried out in the liquid phase using air or oxygen as the oxidizing agent. nih.gov

Catalytic Systems:

N-Hydroxyphthalimide (NHPI): An efficient and environmentally friendly method involves the use of N-hydroxyphthalimide (NHPI) as a catalyst. This method can achieve a high selectivity of over 99% for 2-ethylhexanoic acid under mild conditions. nih.govmdpi.com

Heteropoly Acids: Molybdovanadophosphoric acid has been used as a reusable catalyst, achieving high conversion rates of 2-ethylhexanal (over 99%) and high selectivity for 2-ethylhexanoic acid (over 98%). google.com

Metal Catalysts: Various metal salts and oxides, such as those of manganese, cobalt, and copper, have been employed as catalysts to improve the oxidation rate and yield. frontiersin.orggoogle.com

Influence of Solvents:

The choice of solvent plays a crucial role in the oxidation of 2-ethylhexanal. frontiersin.org Protic solvents can limit the oxidation through strong intermolecular forces, but high yields can still be achieved by managing these interactions. frontiersin.org Isobutanol has been identified as a particularly effective solvent in NHPI-catalyzed oxidation. nih.gov

Reaction Conditions' Impact on Yield and Selectivity

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion of 2-Ethylhexanal (%) | Selectivity for 2-Ethylhexanoic Acid (%) |

| N-Hydroxyphthalimide | Oxygen/Air | Isobutanol | Mild | --- | >99 nih.govmdpi.com |

| Molybdovanadophosphoric Acid | Oxygen | Hydrochloric Acid | 60 | 99.83 | 98.34 google.com |

| Mn(Ac)₂, Cu(Ac)₂ | Oxygen | 2-Ethylhexanoic Acid | 8-12 | 99.5 | 93.6 google.com |

| None | Oxygen | Isopropanol (B130326) | --- | <36 | >96 frontiersin.org |

Asymmetric Synthesis of Chiral 2-Ethylhexanoic Acid and its Enantiomers

2-Ethylhexanoic acid possesses a chiral center, and the synthesis of its optically active enantiomers is of significant interest for various applications.

Enzymatic Synthesis:

The enzyme cytochrome P450cam can catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol in a stereoselective manner. acs.org Kinetic studies have shown that the (R)-enantiomer is produced 3.5 times faster than the (S)-enantiomer. acs.orgnih.gov In a racemic mixture of the alcohol, P450cam produces 50% more (R)-2-ethylhexanoic acid than the (S)-form. acs.orgnih.gov

Chemical Synthesis:

Asymmetric Favorskii Rearrangement: A novel method for synthesizing optically active 2-ethylhexanoic acid involves the asymmetric Favorskii rearrangement of optically active α-haloketones. tandfonline.com This method allows for the preparation of both (R)- and (S)-enantiomers. tandfonline.com The process starts from chiral menthyl-4-toluenesulfoxide and proceeds through the formation of chiral amides, which are then converted to the corresponding acids. tandfonline.comresearchgate.net

Exploration of Vinyl Ester Synthesis from 2-Ethylhexanoic Acid

The synthesis of vinyl esters from 2-ethylhexanoic acid represents a significant area of research, creating monomers like vinyl 2-ethylhexanoate, a reactive compound used in copolymerization. google.com One prominent method involves a homogeneous liquid-phase process where 2-ethylhexanoic acid reacts with ethylene (B1197577) in the presence of a catalyst system. Current time information in Colombo, LK.

A common approach utilizes a palladium and copper(II) 2-ethylhexanoate catalyst. In a typical reaction, 2-ethylhexanoic acid, serving as both reactant and solvent, is mixed with lithium chloride and the catalyst. The mixture is then heated (e.g., to 110°C) and pressurized with ethylene and air. Current time information in Colombo, LK. The reaction progress is monitored by sampling the mixture at regular intervals. This method has been shown to produce vinyl 2-ethylhexanoate, although yields and reaction rates can vary based on catalyst concentration and temperature. Current time information in Colombo, LK. For instance, using a palladium(0) colloid with copper(II) 2-ethylhexanoate as the catalyst, an initial reaction rate of 0.8 mol/L-hr and a final yield of 19% vinyl 2-ethylhexanoate have been reported. Current time information in Colombo, LK.

Another pathway for vinyl ester production involves the reaction of a carboxylic acid with acetylene. nih.gov This method is also applicable to 2-ethylhexanoic acid to form its corresponding vinyl ester, referred to as 2-ethylhexanoic acid vinyl acetate (B1210297) (V2EH). nih.gov

The synthesis of vinyl ester resins, a related application, can be achieved through the addition esterification of an epoxy resin with an acid like methacrylic acid, catalyzed by a tertiary amine such as triethylamine. researchgate.net While not directly the synthesis of vinyl 2-ethylhexanoate, the kinetics of such reactions are often studied to understand the broader class of vinyl ester synthesis, typically following first-order kinetics. researchgate.net

Detailed Mechanistic Investigations of Ester Formation and Related Reactions

Understanding the underlying mechanisms of ester formation is crucial for optimizing the synthesis of this compound. This involves analyzing the reaction's speed bumps, the role of catalysts, and the formation of unwanted substances.

Analysis of Rate-Limiting Steps in Esterification Kinetics

The direct esterification of a carboxylic acid with an alcohol is a reversible reaction. Kinetic studies on similar systems, such as the esterification of acetic acid with 2-ethylhexanol, show that the uncatalyzed reaction follows a second-order reversible reaction model. patsnap.com When a heterogeneous acid catalyst like Amberlyst 36 is used, the kinetics can be well-described by a pseudo-homogeneous model. researchgate.netpatsnap.com

In enzymatic catalysis, for example in the synthesis of 2-ethylhexyl-2-ethylhexanoate using the immobilized lipase Novozym 435, the kinetics can be more complex. Studies have shown that the initial reaction rate increases with the concentration of 2-ethylhexanoic acid up to a certain point (e.g., 0.2 M), after which the rate no longer increases. researchgate.net This suggests an inhibition effect by the carboxylic acid at higher concentrations, which becomes a rate-limiting factor. researchgate.net Similarly, kinetic models for the esterification of acrylic acid with 2-ethylhexanol have been successfully described using the Eley-Rideal model, where one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the bulk phase. epa.gov

The reverse reaction, hydrolysis, has also been studied. The in vitro hydrolysis rates of fatty esters of 2-ethylhexanoic acid are influenced by the carbon chain length of the alcohol moiety and the position of the branching. nih.gov

Catalytic Roles of Metal Complexes and Organocatalysts

A wide array of catalysts can be employed to facilitate the synthesis of this compound and its precursors. These can be broadly categorized into metal complexes and organocatalysts.

Metal Complexes: Metal 2-ethylhexanoates are themselves important compounds, often used as catalysts in various industrial processes. wikipedia.org For example, cobalt(II) ethylhexanoate serves as a drier for alkyd resins, and tin(II) ethylhexanoate is a catalyst for polylactide polymerization. wikipedia.org Rhodium(II) 2-ethylhexanoate is used for hydrosilylation reactions. matthey.com The synthesis of these metal carboxylates can be achieved through several methods, including the reaction of powdered metals with 2-ethylhexanoic acid or through electrolysis. google.comgoogle.com In the synthesis of vinyl 2-ethylhexanoate, a palladium-copper catalyst system is effective. Current time information in Colombo, LK. For the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, a necessary precursor, various transition metal complexes involving manganese, iron, nickel, and cobalt have been utilized. mdpi.com Heteropolyacids like phosphomolybdovanadium heteropolyacid have also been shown to be highly effective catalysts for this oxidation, achieving high conversion and selectivity under mild conditions. google.com

Organocatalysts: In the realm of "green chemistry," organocatalysts are gaining prominence. For the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, N-hydroxyphthalimide (NHPI) has been reported as an efficient organocatalyst, operating under mild conditions with high selectivity (>99%). mdpi.com For the esterification reaction itself, solid acid catalysts, which are often polymeric organic resins, are widely used. Ion exchange resins such as Amberlyst 36 provide an effective heterogeneous catalytic system for the esterification of acids with 2-ethylhexanol, offering advantages like easy separation and reduced corrosivity (B1173158) compared to homogeneous mineral acids. patsnap.comdergipark.org.tr

Understanding Side Reactions and By-Product Profiles in Synthesis

The efficiency of any chemical synthesis is often determined by the extent to which side reactions can be minimized. In the synthesis of this compound and its related compounds, several by-products can emerge.

During the synthesis of vinyl 2-ethylhexanoate from ethylene and 2-ethylhexanoic acid, acetaldehyde (B116499) has been identified as a by-product. Current time information in Colombo, LK.

In the synthesis of the precursor, 2-ethylhexanoic acid, via the oxidation of 2-ethylhexanal, the formation of other esters can occur. For example, when the oxidation is carried out in air, the ester 3-heptyl formate (B1220265) has been observed as a main by-product. mdpi.comnih.gov The presence of excess unreacted starting materials, such as 2-ethylhexanoic acid, can also be a source of contamination in the final product, particularly in the synthesis of metal 2-ethylhexanoates. google.com

For the direct esterification of 2-ethylhexanoic acid with ethanol, the primary "side reaction" is the reverse reaction, hydrolysis, which limits the equilibrium conversion. The formation of di-ethyl ether from the dehydration of ethanol is a potential side reaction, especially under strong acid catalysis and higher temperatures, though it is not prominently reported for this specific system. The key to a high yield is typically shifting the equilibrium by removing water as it is formed. In the enzymatic synthesis of related esters, the primary limitation is often related to substrate or product inhibition of the enzyme rather than the formation of distinct chemical by-products. researchgate.net

Advanced Analytical Methodologies for Characterization of Ethyl 2 Ethylhexanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural features of ethyl 2-ethylhexanoate (B8288628). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their functional groups, atomic connectivity, and molecular mass.

Infrared Spectroscopy for Functional Group Analysis

Table 1: Characteristic Infrared Absorption Bands for Ethyl 2-ethylhexanoate

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1735 |

| C-O | Stretch | 1300-1000 |

| C-H (Alkyl) | Stretch | 3000-2850 |

| C-H (Alkyl) | Bend | 1470-1350 |

Data sourced from general principles of IR spectroscopy for esters. docbrown.infolumenlearning.com

Nuclear Magnetic Resonance Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for structural confirmation and for monitoring the progress of the esterification reaction that produces this compound. Both ¹H NMR and ¹³C NMR spectra offer unique insights.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton. For instance, the protons of the ethyl group in the ester moiety and the protons of the 2-ethylhexyl group will have characteristic chemical shifts.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group will have a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The other carbon atoms of the ethyl and 2-ethylhexyl groups will also show distinct signals. By acquiring NMR spectra at different time points during the synthesis, one can monitor the disappearance of reactants (e.g., 2-ethylhexanoic acid and ethanol) and the appearance of the this compound product, thus tracking the reaction's progress and completion.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₂₀O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 172.26 g/mol . nist.gov

Electron ionization (EI) is a common method used in MS, which involves bombarding the molecule with high-energy electrons. This process not only forms the molecular ion but also causes it to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule. In the case of this compound, characteristic fragments would arise from the cleavage of the ester linkage and the alkyl chains. For example, a prominent peak might correspond to the acylium ion [CH₃(CH₂)₃CH(C₂H₅)CO]⁺. The fragmentation of the parent compound, 2-ethylhexanoic acid, often shows a characteristic ion at m/z 88. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | nist.gov |

| Molecular Weight | 172.26 g/mol | nist.gov |

| IUPAC Name | This compound | nist.gov |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its purity and yield.

Gas Chromatography for Purity and Yield Assessment

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. researchgate.net In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

For purity and yield assessment, a known amount of the crude reaction product is injected into the GC. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used to identify this compound by comparing it to a pure standard. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound. By using an internal or external standard, the exact amount of this compound in the sample can be determined, allowing for the calculation of the reaction yield and the assessment of its purity. ijpar.com GC methods can be developed to achieve high sensitivity, with limits of detection and quantification in the parts-per-million (ppm) range. ijpar.com

Table 3: Example of GC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS) |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Optimized for separation of reactants, product, and byproducts |

This table presents typical parameters and may vary based on the specific analytical needs. ijpar.com

Coupled Chromatographic-Spectroscopic Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including esters like this compound. This method synergistically combines the high-resolution separation capabilities of gas chromatography with the definitive molecular identification power of mass spectrometry.

In the analysis of this compound, the sample is first vaporized and introduced into the GC system. It then travels through a capillary column, typically coated with a stationary phase like DB-WAX (a polar phase) or a cross-linked methyl silicone. nih.govmdpi.com The separation is based on the compound's boiling point and affinity for the stationary phase. Helium is commonly used as the carrier gas to move the analyte through the column. mdpi.com A programmed temperature gradient is employed, starting at a lower temperature and gradually increasing, to ensure the efficient separation of components in a mixture. For instance, a typical program might begin at 40°C and ramp up to 250°C. mdpi.com

Upon exiting the GC column, the separated this compound molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically at 70 eV), causing them to ionize and fragment in a reproducible manner. hmdb.cahmdb.ca The resulting positively charged ions are then sorted by the mass analyzer based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum. This spectrum serves as a molecular "fingerprint," allowing for the unambiguous identification of this compound by comparing it to reference spectra from spectral libraries. hmdb.cachemicalbook.com The technique's utility has been demonstrated in the analysis of complex aromatic profiles, such as in Chinese baijiu, where this compound is a contributing flavor component. mdpi.com

Below is a table summarizing typical parameters for GC-MS analysis:

| Parameter | Typical Value / Description |

| Chromatographic Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (≥99.999% purity) at a constant flow (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or Split, with injector port at ~250°C |

| Temperature Program | Initial 40°C, ramp to 220-250°C at 5-20°C/min |

| Ionization Source | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Quantitative Chemical Analysis Methods (e.g., Acid Number Determination)

While direct quantification of the ester this compound is typically performed using chromatographic methods like GC-MS, a crucial quality control parameter for the ester and related products is the quantification of its potential acidic impurity, 2-ethylhexanoic acid. thermofisher.com The presence and concentration of this free acid can indicate the purity of the starting materials or the extent of hydrolysis of the ester over time. Acid Number (or Acid Value) determination is a classic titrimetric method used for this purpose.

The principle of acid number determination involves neutralizing the free acid present in a known amount of sample with a standardized basic solution. The procedure generally involves dissolving a weighed sample of the substance containing this compound into a suitable organic solvent, such as isopropanol (B130326) or an ethanol-ether mixture, and then titrating the solution with a standardized solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The endpoint of the titration is detected either potentiometrically using a pH electrode or visually with a color indicator like phenolphthalein. The acid number is expressed as the milligrams of KOH required to neutralize the free acids in one gram of the sample.

More modern and sensitive methods have been developed for the precise quantification of the 2-ethylhexanoic acid impurity, especially at trace levels in complex matrices like pharmaceutical ingredients. thermofisher.comchromatographyonline.com One such advanced approach is Ion Chromatography (IC) with suppressed conductivity detection. thermofisher.com This technique can separate 2-ethylhexanoic acid from the product matrix and other components, offering high sensitivity and accuracy. thermofisher.comchromatographyonline.com For example, an IC method for determining 2-ethylhexanoic acid in potassium clavulanate demonstrated a limit of detection (LOD) as low as 0.036 µg/mL and a limit of quantification (LOQ) of 0.12 µg/mL. thermofisher.com Such methods are validated for their linearity, accuracy, and precision to meet stringent quality standards. thermofisher.com

The performance characteristics of a modern quantitative method for 2-ethylhexanoic acid are summarized below:

| Parameter | Finding | Reference |

| Technique | Ion Chromatography (IC) | thermofisher.com |

| Limit of Detection (LOD) | 0.036 µg/mL | thermofisher.com |

| Limit of Quantification (LOQ) | 0.12 µg/mL | thermofisher.com |

| Spike Recovery (Accuracy) | 94.1% - 100.0% | thermofisher.com |

| Linearity (Correlation Coeff.) | >0.999 | thermofisher.com |

Biological Interactions and Metabolic Pathways of Ethyl 2 Ethylhexanoate

Biotransformation and Hydrolysis Processes in Biological Systems

The initial and most critical step in the metabolism of ethyl 2-ethylhexanoate (B8288628) is its breakdown through hydrolysis. This process is primarily enzymatic and results in the formation of 2-ethylhexanoic acid and ethanol (B145695).

Enzymatic Hydrolysis of Ethyl 2-ethylhexanoate to 2-Ethylhexanoic Acid and Ethanol

The hydrolysis of this compound is catalyzed by esterases present in various tissues. In vitro studies using human liver and skin S9 fractions, as well as human plasma, have demonstrated the metabolic clearance of fatty esters of 2-ethylhexanoic acid (EHA). nih.gov The rate of this hydrolysis can be influenced by the chemical structure of the ester. nih.gov

Lipases, a class of esterases, are known to catalyze the hydrolysis of esters. For instance, Novozym 435®, a commercially available immobilized lipase (B570770), has been shown to be effective in both the synthesis and hydrolysis of esters. In a study on the hydrolysis of ethyl 4-methyloctanoate, a structurally similar compound, the concentration of ethanol was found to influence the enantiomeric ratio of the reaction, indicating the dynamic and reversible nature of lipase-catalyzed hydrolysis. nih.gov This suggests a similar enzymatic process for this compound, where the ester is cleaved to yield 2-ethylhexanoic acid and ethanol.

The table below summarizes the key enzymes and systems involved in the hydrolysis of esters, which are applicable to this compound.

| Enzyme/System | Biological Location | Function |

| Esterases | Liver, Skin, Plasma | Hydrolysis of esters to their corresponding acid and alcohol. nih.gov |

| Lipases (e.g., Novozym 435®) | (Used in in-vitro studies) | Catalyzes the hydrolysis of esters; the reaction is influenced by product concentration (e.g., ethanol). nih.gov |

Subsequent Metabolic Fates of the Hydrolysis Products

Once hydrolyzed, the resulting 2-ethylhexanoic acid and ethanol enter their respective metabolic pathways.

2-Ethylhexanoic acid (2-EHA) undergoes extensive metabolism in the body. In vivo studies in rats have shown that 2-EHA is rapidly absorbed and eliminated, primarily in the urine, within 24 hours of administration. The major urinary metabolites identified include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid. Evidence also points to metabolism via β-oxidation, integrating 2-EHA into normal cellular intermediary metabolism.

Further research has elucidated that cytochrome P450 enzymes may contribute to the metabolism of 2-EHA, with 2-ethyl-1,6-hexanedioic acid being a main metabolite produced in microsomes.

The table below details the identified metabolites of 2-ethylhexanoic acid.

| Metabolite | Description |

| Glucuronide of 2-EHA | A conjugate of 2-EHA with glucuronic acid, enhancing water solubility for excretion. |

| 2-Ethyl-1,6-hexanedioic acid | A dicarboxylic acid formed through omega-oxidation. |

| 2-Ethyl-5-hydroxyhexanoic acid | A hydroxylated metabolite. |

| 2-Ethyl-6-hydroxyhexanoic acid | Another hydroxylated metabolite. |

| Products of β-oxidation | Shorter-chain fatty acids resulting from the breakdown of the 2-EHA carbon chain. |

Ethanol is primarily metabolized in the liver through three main enzymatic pathways. nih.gov The principal pathway involves the enzyme alcohol dehydrogenase (ADH), which oxidizes ethanol to acetaldehyde (B116499) in the cytosol. wikipedia.orglibretexts.orgnumberanalytics.com Acetaldehyde is then further oxidized to acetate (B1210297) by aldehyde dehydrogenase (ALDH), a reaction that occurs in the mitochondria. libretexts.org

A second pathway, the microsomal ethanol-oxidizing system (MEOS), becomes more significant at higher ethanol concentrations. libretexts.orgnumberanalytics.com This pathway utilizes the cytochrome P450 enzyme CYP2E1, located in the smooth endoplasmic reticulum, to convert ethanol to acetaldehyde. libretexts.orgwikipedia.org The MEOS pathway is also associated with the production of reactive oxygen species (ROS). numberanalytics.com

The metabolic products of these pathways are summarized below.

| Pathway | Key Enzyme(s) | Primary Product | Cellular Location |

| Alcohol Dehydrogenase (ADH) Pathway | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Acetaldehyde, then Acetate | Cytosol, Mitochondria libretexts.org |

| Microsomal Ethanol-Oxidizing System (MEOS) | Cytochrome P450 (CYP2E1) | Acetaldehyde | Smooth Endoplasmic Reticulum libretexts.org |

| Catalase Pathway | Catalase | Acetaldehyde | Peroxisomes nih.gov |

Biochemical Mechanisms of Ester Formation in Natural Systems

The formation of esters like this compound in biological systems is primarily an enzymatic process, often catalyzed by lipases or esterases.

Investigation of Lipase/Esterase Synthesis Pathways

The synthesis of this compound can be achieved through the direct esterification of 2-ethylhexanoic acid with ethanol, a reaction catalyzed by lipases. Studies have demonstrated the efficacy of immobilized lipases, such as Novozym 435, in catalyzing the synthesis of 2-ethylhexyl 2-ethylhexanoate, a similar ester. researchgate.netresearchgate.net The reaction kinetics of such syntheses have been described by a Ping-Pong Bi-Bi mechanism, where the enzyme binds with the acid, releases a water molecule, and then binds with the alcohol to form the ester. researchgate.net

Research into the lipase-catalyzed esterification of various acids and alcohols has shown that the reaction conditions, such as the solvent and the concentrations of substrates and water, can significantly influence the yield and reaction rate. For example, in the synthesis of 2-ethylhexyl 2-ethylhexanoate, the reaction in n-hexane as a solvent was found to be effective, though high concentrations of 2-ethylhexanoic acid could inhibit the reaction. researchgate.net The presence of water can also decrease the esterification reaction rate due to the competing hydrolysis reaction. researchgate.net

The table below presents key findings from research on lipase-catalyzed ester synthesis.

| Enzyme | Substrates | Key Findings |

| Novozym 435 | 2-Ethylhexanoic acid and 2-ethyl-1-hexanol | The reaction follows a Ping-Pong Bi-Bi mechanism; high acid concentration can be inhibitory. researchgate.net |

| Novozym® 435 | 2-Ethylhexanol and 2-methylhexanoic acid | High reaction times are required, and an excess of the alcohol substrate can compensate for evaporation loss. researchgate.net |

| Candida antarctica lipase B | Bulky carboxylic acid esters | The enzyme can be engineered for the hydrolysis of such esters. inrae.fr |

Role of Alcohol Acyltransferase Pathways in Microorganisms

The microbial synthesis of esters like this compound is primarily accomplished through pathways involving Alcohol Acyltransferase (AAT) enzymes (EC 2.3.1.84). These enzymes are central to the formation of a wide array of volatile flavor and aroma compounds in various microorganisms, including yeasts and bacteria. The fundamental reaction catalyzed by AATs is the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), resulting in the formation of an ester and the release of coenzyme A. nih.govnih.gov This process is thermodynamically favorable in an aqueous cellular environment. biorxiv.org

In the context of producing this compound, the pathway would require ethanol as the alcohol substrate and 2-ethylhexanoyl-CoA as the acyl-CoA substrate. Microorganisms capable of producing both precursors can thus synthesize the target ester.

Yeast-Based Ester Synthesis: The yeast Saccharomyces cerevisiae is a well-studied model for ester production. It possesses a suite of AAT enzymes, each with distinct roles and substrate preferences. Key AATs include:

Atf1p and Atf2p: These are the primary alcohol O-acetyltransferases responsible for synthesizing acetate esters, such as isoamyl acetate and ethyl acetate. frontiersin.orguniprot.org While their main affinity is for acetyl-CoA, they exhibit broad promiscuity towards the alcohol substrate. uniprot.org Overexpression of ATF1 leads to a significant increase in the production of various acetate esters. frontiersin.org

Eeb1p and Eht1p: This pair of homologous enzymes is responsible for synthesizing medium-chain fatty acid (MCFA) ethyl esters. frontiersin.org Deletion studies have shown that EEB1 has a more significant impact on the production of ethyl esters like ethyl hexanoate (B1226103) and ethyl octanoate (B1194180) than EHT1. nih.gov

Eat1p: A more recently identified enzyme, Ethanol acetyltransferase (Eat1p), also contributes to ethyl acetate production. frontiersin.org

The specific production of this compound would depend on the ability of these enzymes, particularly Eeb1p and Eht1p, to utilize 2-ethylhexanoyl-CoA as a substrate. The broad substrate range of many microbial AATs suggests this is feasible. asm.org

Bacterial Ester Synthesis: Various bacteria also harbor AAT enzymes. Engineered strains of Escherichia coli have been successfully used as whole-cell biocatalysts for ester production. nih.gov By introducing an AAT gene, such as Atf1 from S. cerevisiae, and engineering metabolic pathways to supply the necessary alcohol and acyl-CoA precursors, E. coli can be programmed to produce a variety of esters. biorxiv.org Similarly, enzymes like the wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from bacteria such as Acinetobacter baylyi have a broad substrate range and can be used to produce various esters, including fatty acid ethyl esters. asm.orgnih.gov

The table below summarizes key AAT enzymes found in different microorganisms and their roles in ester synthesis.

| Enzyme | Gene Name | Source Organism | Primary Products | Cellular Location |

| Alcohol Acetyltransferase 1 | ATF1 | Saccharomyces cerevisiae | Acetate esters (e.g., isoamyl acetate, ethyl acetate) | Cytoplasm |

| Alcohol Acetyltransferase 2 | ATF2 | Saccharomyces cerevisiae | Acetate esters (lower activity than Atf1p) | Cytoplasm |

| Ethanol Hexanoyl Transferase 1 | EHT1 | Saccharomyces cerevisiae | Medium-chain fatty acid ethyl esters (e.g., ethyl hexanoate) | Endoplasmic Reticulum, Lipid Droplets |

| Ethanol Acyltransferase | EEB1 | Saccharomyces cerevisiae | Medium-chain fatty acid ethyl esters (e.g., ethyl octanoate) | Endoplasmic Reticulum |

| Ethanol Acetyltransferase 1 | EAT1 | Wickerhamomyces subpelliculosus | Ethyl acetate | Mitochondria |

| Wax Ester Synthase | atfA | Acinetobacter baylyi | Wax esters, Fatty acid ethyl esters | Cytoplasm |

Gene Mining and Enzyme Characterization in Flavor Metabolism

The vast diversity of microbial metabolisms presents a rich resource for discovering novel enzymes for flavor and fragrance synthesis. Gene mining and subsequent enzyme characterization are critical steps in harnessing this potential for producing specific compounds like this compound.

Gene Mining Strategies: The process of identifying new AAT genes often begins with computational and genomic approaches.

Genome Mining: With the increasing availability of microbial genome sequences, researchers can perform in silico searches for genes homologous to known AATs. This involves using bioinformatics tools to scan entire genomes for sequences containing conserved domains characteristic of the AAT family. nih.govacs.org For instance, whole-genome sequencing of the yeast Wickerhamomyces subpelliculosus, known for producing volatile flavor compounds, led to the identification of seven distinct AATase genes. nih.govacs.org

Functional Genomics: This approach links genes to functions. Techniques like transcriptomics can identify genes that are highly expressed under conditions where ester production is high, pointing to their potential role in the synthesis pathway.

Enzyme Characterization: Once a candidate gene is identified, it must be characterized to determine its function and suitability for a specific application.

Heterologous Expression: The candidate gene is typically cloned and expressed in a well-characterized host organism, such as E. coli or a specific laboratory strain of S. cerevisiae that lacks its own AAT genes. nih.govnih.govacs.org This allows for the study of the single, newly introduced enzyme without interference from the host's native enzymes.

Biochemical Assays and Substrate Specificity: The expressed enzyme is purified, and its activity is tested with a variety of potential substrates (different alcohols and acyl-CoAs). This is crucial for determining if the enzyme can efficiently produce the target ester. nih.gov For example, characterization of Atf1 from S. cerevisiae showed it has high specificity for acetyl-CoA but can act on a wide range of alcohols. uniprot.org In contrast, WsEHT1 from W. subpelliculosus was shown to effectively produce ethyl decanoate (B1226879) when expressed in S. cerevisiae. nih.gov

Enzyme Kinetics: Kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), are determined to quantify the enzyme's affinity for its substrates and its catalytic efficiency. nih.govlibretexts.org The kcat/Km ratio, or specificity constant, is a key measure of how efficiently an enzyme converts a substrate into a product. libretexts.org

High-Throughput Screening: To accelerate the discovery and engineering process, high-throughput screening platforms have been developed. These systems allow for the rapid testing of large libraries of enzyme variants or different wild-type enzymes for their ability to produce a desired ester. nih.govbiorxiv.orgbiorxiv.org

The table below outlines the typical workflow for discovering and characterizing a novel AAT for flavor synthesis.

| Step | Description | Key Techniques | Desired Outcome |

| 1. Gene Identification | Finding candidate AAT genes within microbial genomes. | Genome Mining, Homology Searching (e.g., BLAST), antiSMASH. mdpi.com | A list of putative AAT-encoding genes. |

| 2. Functional Expression | Producing the candidate enzyme in a controlled system. | Gene cloning, Heterologous expression in E. coli or S. cerevisiae. | A reliable source of the active enzyme for testing. |

| 3. Activity Confirmation | Verifying that the enzyme produces the target ester. | In vitro assays with purified enzyme, or in vivo analysis of products from the expression host. | Confirmation of AAT activity and identification of products. |

| 4. Substrate Profiling | Determining the range of alcohols and acyl-CoAs the enzyme can use. | Biochemical assays with a library of substrates, Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis. | A detailed profile of the enzyme's substrate specificity. |

| 5. Kinetic Analysis | Quantifying the enzyme's catalytic efficiency. | Spectrophotometric assays, Michaelis-Menten kinetics analysis. buffalostate.eduwinthrop.edu | Determination of Km, kcat, and kcat/Km values. |

| 6. Localization | Identifying where the enzyme functions inside the cell. | Fluorescent protein tagging (e.g., GFP-fusion), Cell fractionation. nih.govacs.org | Understanding of the enzyme's role in the cell's metabolic network. |

This systematic approach of gene mining and detailed characterization is essential for expanding the enzymatic toolbox available for the biotechnological production of specific flavor esters like this compound.

Environmental Fate, Degradation Pathways, and Ecotoxicological Assessments of Ethyl 2 Ethylhexanoate and Its Degradation Products

Environmental Biotransformation and Degradation

The environmental persistence of ethyl 2-ethylhexanoate (B8288628) is largely dictated by its susceptibility to breakdown through hydrolytic, microbial, and photochemical processes. These transformations lead to the formation of simpler, more readily degradable substances.

Hydrolytic Degradation in Aquatic and Soil Environments

As an ester, ethyl 2-ethylhexanoate is susceptible to hydrolysis in both aquatic and soil environments. This abiotic process involves the cleavage of the ester bond in the presence of water, yielding its constituent alcohol and carboxylic acid: ethanol (B145695) and 2-ethylhexanoic acid (2-EHA).

Microbial Biodegradation Mechanisms

Microorganisms play a pivotal role in the environmental degradation of this compound. The initial step is typically enzymatic hydrolysis by microbial lipases or esterases, producing ethanol and 2-ethylhexanoic acid. Both of these products can then be utilized by a wide range of microbes as carbon sources.

Under aerobic conditions , the degradation of the hydrolysis products is generally rapid and complete. Ethanol is readily oxidized to acetaldehyde (B116499) and then to acetic acid, which can enter the citric acid cycle. 2-ethylhexanoic acid is also subject to aerobic biodegradation. The branched nature of 2-EHA means its degradation likely proceeds via beta-oxidation, similar to other fatty acids. nih.gov

Under anaerobic conditions , the biodegradation process can still occur, although potentially at a slower rate. Fermentative bacteria can metabolize ethanol. The anaerobic degradation of 2-EHA would proceed through different pathways, likely involving different electron acceptors such as nitrate (B79036) or sulfate, eventually leading to the production of methane (B114726) and carbon dioxide in methanogenic environments.

Specific genera of bacteria are well-known for their ability to degrade compounds structurally related to this compound and its hydrolysis products.

Rhodococcus species, such as Rhodococcus rhodochrous, have been extensively studied for their ability to degrade plasticizers like bis(2-ethylhexyl) adipate (B1204190) (BEHA) and dioctyl phthalate (B1215562) (DOP). nih.govepa.gov These studies have shown that Rhodococcus initiates the degradation by hydrolyzing the ester bonds, which releases 2-ethylhexanol. nih.govnih.gov This alcohol is then oxidized to 2-ethylhexanoic acid, which can be further metabolized by the organism. nih.govnih.gov The ability of Rhodococcus strains to utilize hydrophobic substrates is attributed to their hydrophobic cell walls and their production of biosurfactants, which help to solubilize the compounds. mdpi.com

Mycobacterium species also demonstrate a significant capacity for degrading 2-ethylhexyl esters. For instance, Mycobacterium sp. can decompose di(2-ethylhexyl) phthalate (DEHP), producing 2-ethylhexanol as an intermediate. nih.gov Studies on Mycobacterium austroafricanum have shown its ability to degrade 2-ethylhexyl nitrate, utilizing the 2-ethylhexyl moiety. asm.org This indicates that Mycobacterium possesses the enzymatic machinery to break down the branched C8 structure of the 2-ethylhexyl group, a key component of this compound's degradation product, 2-EHA.

Photochemical Transformation in Atmospheric and Aqueous Phases

Once volatilized into the atmosphere, this compound is expected to undergo photochemical transformation. The primary degradation pathway in the troposphere is through reaction with photochemically-produced hydroxyl (•OH) radicals.

While a specific rate constant for the reaction of this compound with •OH radicals is not available, estimations can be made based on structurally similar compounds. For its hydrolysis product, 2-ethylhexanol, the estimated atmospheric half-life, based on its reaction with •OH radicals, is approximately 26 hours. nih.gov This suggests that this compound is unlikely to persist for long periods in the atmosphere or undergo long-range transport. The degradation products in the atmosphere would include smaller oxygenated compounds.

In aqueous phases, direct photolysis (degradation by direct absorption of sunlight) is generally not considered a significant fate process for esters like this compound unless they contain chromophores that absorb light in the environmentally relevant UV spectrum. Indirect photolysis, through reactions with photochemically generated reactive species like •OH radicals in sunlit surface waters, may contribute to its degradation, but this is typically a slower process compared to biodegradation and hydrolysis.

Environmental Distribution and Bioaccumulation Studies

The environmental distribution of this compound is governed by its physical and chemical properties, such as its water solubility and octanol-water partition coefficient (Log K_ow).

Based on estimation models, the properties of this compound suggest a moderate potential for bioaccumulation. The table below presents estimated physicochemical and bioaccumulation properties.

Table 1: Estimated Physicochemical and Bioaccumulation Properties

| Property | Value | Source |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | 2.766 | Crippen Method chemeo.com |

| Water Solubility (log S in mol/L) | -2.63 | Crippen Method chemeo.com |

| Bioconcentration Factor (BCF) | 573.05 (Predicted) | Chemspider Database europa.eu |

The octanol-water partition coefficient (Log K_ow) is a key indicator of a substance's tendency to partition from water into the fatty tissues of organisms. A Log K_ow value of 2.766 suggests a moderate lipophilicity. chemeo.com

The Bioconcentration Factor (BCF) is a more direct measure of bioaccumulation potential. While experimental BCF data for this compound are lacking, predictive models estimate a BCF of around 573. europa.eu BCF values between 500 and 2000 are often considered to indicate a potential for bioaccumulation. However, this potential is mitigated by the compound's rapid biotransformation. The hydrolysis of this compound to the more water-soluble and readily biodegradable 2-ethylhexanoic acid and ethanol significantly reduces the potential for the parent compound to persist and accumulate in organisms. nih.govnih.gov

For comparison, studies on the structurally similar 2-ethylhexyl 2-ethylhexanoate, which has a much higher Log K_ow of 6.6, show a significant potential to bioaccumulate, whereas the calcium salt of 2-EHA, with a low Log K_ow, is not expected to bioaccumulate. canada.ca This highlights the importance of the specific chemical structure in determining bioaccumulation risk.

Bioaccumulation Potential in Aquatic Food Webs

Bioaccumulation is the process by which a substance is absorbed by an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is a key consideration in its environmental risk assessment. The primary indicator for this potential is the LogPow.

The reported LogPow of 3.686 for this compound suggests a potential for bioaccumulation in aquatic organisms. directpcw.com Substances with a LogPow greater than 3 are often flagged for further bioaccumulation assessment. However, the actual extent of bioaccumulation also depends on factors such as the organism's ability to metabolize and eliminate the substance. who.int Information from the European Chemicals Agency (ECHA) indicates that bioaccumulation in aquatic and sediment environments is a required endpoint for the substance's registration, with test materials having a purity of 97.43%. europa.eu While the LogPow value indicates a potential for bioaccumulation, specific experimental data from bioconcentration factor (BCF) studies in fish were not available in the reviewed sources.

Predictive Modeling of Environmental Transport and Distribution

In the absence of extensive empirical data, predictive models are essential tools for estimating the environmental distribution of chemicals like this compound. These models use the substance's physicochemical properties and information on its use and release to estimate its concentration in various environmental compartments (air, water, soil).

For fragrance ingredients such as this compound, a common approach involves calculating a Predicted Environmental Concentration (PEC). researchgate.net This calculation is based on the annual volume of use and the substance's properties. researchgate.net This PEC is then used in risk characterization. researchgate.net Key inputs for these distribution models include the Henry's Law constant, which governs the partitioning between air and water, a parameter that is considered in the substance's regulatory dossier. europa.eu These models allow for a systematic assessment of where the compound is likely to end up in the environment, guiding further investigation and risk management efforts. researchgate.net

Ecotoxicological Impact Research

Ecotoxicology studies the harmful effects of chemical substances on ecosystems. For this compound, this research relies heavily on predictive methods, with a focus on aquatic environments due to its use in down-the-drain consumer products. directpcw.comresearchgate.net

Aquatic Ecotoxicity Assessment (e.g., fish, invertebrates, algae, plants)

Assessing the toxicity of this compound to aquatic life is a crucial part of its environmental safety profile. Due to its use as a fragrance ingredient in many consumer products, aquatic ecosystems are a primary area of concern. directpcw.comresearchgate.net

However, safety data sheets for the compound often report that specific experimental toxicity data for aquatic fauna and flora are not available. directpcw.comtargetmol.com In such cases, Quantitative Structure-Activity Relationship (QSAR) models are employed to predict toxicity. researchgate.net These computational tools estimate the potential for a chemical to be toxic based on its molecular structure. For fragrance materials, a general QSAR model is often used to predict an effect level for organisms like the water flea (Daphnia magna) and the fathead minnow (Pimephales promelas). researchgate.net From this predicted effect level, a Predicted No-Effect Concentration (PNEC) is derived, which represents a concentration below which harmful effects are unlikely to occur. researchgate.net

Table 2: Aquatic Ecotoxicity Data for this compound

| Endpoint | Species | Value | Method |

|---|---|---|---|

| Acute Toxicity | Daphnia magna (Invertebrate) | Not Available; Predicted via QSAR researchgate.net | Predicted researchgate.net |

| Acute Toxicity | Pimephales promelas (Fish) | Not Available; Predicted via QSAR researchgate.net | Predicted researchgate.net |

| Toxicity to Fauna | Aquatic Fauna | No data available directpcw.comtargetmol.com | Experimental |

| Toxicity to Flora | Aquatic Flora (Algae) | No data available directpcw.comtargetmol.com | Experimental |

Terrestrial Ecotoxicity Assessment (e.g., soil macroorganisms, arthropods, plants, microorganisms, birds)

Despite its inclusion in these frameworks, specific experimental studies on the effects of this compound on terrestrial organisms such as earthworms, soil microorganisms, or terrestrial plants were not found in the available literature. Risk to the terrestrial compartment is often inferred from the substance's physicochemical properties, its adsorption behavior, and data from aquatic toxicity tests. Given its moderate adsorption potential, the compound could become available to soil-dwelling organisms if released to land. directpcw.com

Development and Application of Ecological Risk Classification Frameworks

To manage the assessment of thousands of chemicals used in commerce, regulatory and industry bodies have developed systematic risk classification frameworks. These frameworks prioritize substances for in-depth review and testing. This compound, as a fragrance ingredient, is subject to such evaluations. researchgate.net

A prominent example is the tiered risk assessment approach used for fragrance materials. researchgate.net This process involves:

Screening: An initial estimation of the Predicted Environmental Concentration (PEC) in the aquatic environment is performed based on use volume and physicochemical properties. researchgate.net

Risk Characterization: The PEC is compared to the Predicted No-Effect Concentration (PNEC), which is often derived from QSAR models. The resulting PEC/PNEC ratio is calculated to characterize risk. A ratio below one suggests a negligible risk. researchgate.net

Refinement: If the ratio exceeds one, the assessment is refined using more sophisticated and specific QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR) program. researchgate.net

Data Generation: If the refined risk ratio still indicates a potential concern, the substance becomes a candidate for experimental ecotoxicological testing to generate measured data for a more definitive risk assessment. researchgate.net

Advanced Research on Applications and Industrial Relevance of Ethyl 2 Ethylhexanoate

Applications in Polymer and Materials Science

The unique chemical properties of the 2-ethylhexanoate (B8288628) moiety lend itself to several key functions within polymer and materials science, including catalysis, plasticization, and stabilization.

While ethyl 2-ethylhexanoate itself is not typically the direct catalyst, its corresponding metal salts, known as metal 2-ethylhexanoates, are pivotal as catalysts and initiators in various polymerization reactions. researchgate.net These compounds are often synthesized from 2-ethylhexanoic acid, a derivative of this compound. mdpi.com